8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine
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Overview
Description
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is an organic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2 g/mol It is a derivative of naphthyridine, a bicyclic compound containing nitrogen atoms in its structure
Preparation Methods
The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a manganese catalyst in the presence of tert-butoxide and tetrahydrofuran (THF) as a solvent . The reaction is carried out under an inert atmosphere, such as argon, and involves hydrogenation at elevated temperatures (e.g., 120°C) for an extended period (e.g., 16 hours) . Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher efficiency.
Chemical Reactions Analysis
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Hydrogenation reactions can reduce the compound to form tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting bacterial infections due to its potential as a FabI inhibitor.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic properties.
Biological Research: It is used in studies exploring the biological activity of naphthyridine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, as a FabI inhibitor, it interferes with the bacterial fatty acid synthesis pathway, thereby exhibiting antibacterial activity . The compound binds to the active site of the enzyme, inhibiting its function and leading to the disruption of bacterial cell membrane synthesis.
Comparison with Similar Compounds
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,2,3,4-Tetrahydro-1,8-naphthyridine: Similar in structure but differs in the position of the methoxy group, affecting its chemical reactivity and biological activity.
1,6-Naphthyridine: Known for its anticancer properties, this compound has a different nitrogen arrangement, leading to distinct pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h4,6,10H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGWAHAKQIOSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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